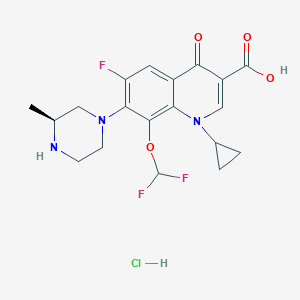

3-甲基-4-吗啉基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-4-morpholinoaniline is a chemical compound that is part of the morpholine family and is used in various chemical syntheses. Morpholine derivatives are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The papers provided discuss various morpholine derivatives and their synthesis, properties, and applications in different fields.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps and different starting materials. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a five-step process, which includes reductive amination and intramolecular acetalization . Another example is the electrochemical oxidation of 4-morpholinoaniline, which leads to the formation of a trimer in an environmentally friendly procedure . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, involves a nine-step process with bromination and cyclization as key steps .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structure of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was determined using IR, NMR, and mass spectrometry . Similarly, the molecular structure of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol was determined by single-crystal X-ray diffraction and compared with computational methods .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. Cycloaddition reactions of nitrones with 4-methylene-5-morpholino-3-phenyl-4,5-dihydroisoxazole result in a mixture of diastereoisomeric cycloadducts . The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors involves the creation of a new chemotype of nonpeptide small molecule inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their application in different fields. The antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was examined, revealing that sulfonamide derivatives are potent antifungal agents . The crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione shows that the morpholine ring adopts a chair conformation, and the structure is stabilized by weak hydrogen bonds and other interactions .

科学研究应用

电化学合成与绿色化学

- 3-甲基-4-吗啉基苯胺,也称为4-吗啉基苯胺,在电化学合成领域得到了应用。Esmaili和Nematollahi(2011)的研究探讨了4-吗啉基苯胺在不同pH条件下的电化学氧化。这项研究突出了一种合成“4-吗啉基苯胺三聚体”的方法,这是一种具有高原子经济性的环保过程,使用了一个未分隔的电池中的碳电极(Esmaili & Nematollahi, 2011)。

抗菌活性

- Janakiramudu等人(2017)的研究侧重于合成3-氟-4-吗啉基苯胺的磺胺类和氨基甲酸酯,这是利奈唑的中间体。这些化合物对细菌和真菌菌株表现出强大的抗菌活性,其中一些衍生物在最小抑制浓度(MIC)测试中显示出显著的功效(Janakiramudu et al., 2017)。

在药物化学中的应用

- 该化合物已被用于开发半胱氨酸蛋白酶-3抑制剂,由Kravchenko等人(2005)探讨。他们的研究涉及合成一系列2-取代的4-甲基-8-(吗啉基-4-磺酰基)-1,3-二氧杂-2,3-二氢-1H-吡咯[3,4-c]喹啉,揭示了几种有效的半胱氨酸蛋白酶-3抑制剂(Kravchenko et al., 2005)。

有机合成和化学反应

- 在有机合成中,4-吗啉基苯胺已被用于各种反应。例如,Nematollahi和Esmaili(2010)进行了4-吗啉基-2-(芳基磺酰基)苯胺的电化学合成,强调了其潜在的生物学意义(Nematollahi & Esmaili, 2010)。

安全和危害

未来方向

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests potential future directions in the development of new antimicrobial agents.

Relevant Papers The paper “Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells” discusses the synthesis of 3-fluoro-4-morpholinoaniline derivatives and their anti-cancer activity .

属性

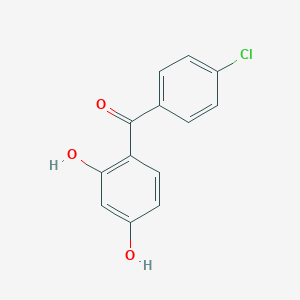

IUPAC Name |

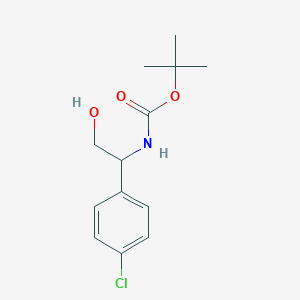

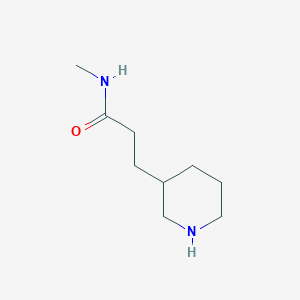

3-methyl-4-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOTXXUXSBIPQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442392 |

Source

|

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-morpholinoaniline | |

CAS RN |

112900-82-0 |

Source

|

| Record name | 3-Methyl-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)